![molecular formula C17H19N5OS B4537996 5-{[2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4537996.png)
5-{[2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-amine
Description
Synthesis Analysis
Synthesis of compounds structurally related to our compound of interest involves multistep reactions starting from basic heterocyclic scaffolds. A similar compound, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, was synthesized via the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, indicating a potential pathway for synthesizing compounds with carbazole and triazole moieties (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined by various spectroscopic methods, including IR, NMR, and X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the crystal structure and antitumor activity of a triazole compound were determined, showcasing the importance of structural analysis in understanding the compound's potential biological activities (Ye Jiao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of triazole and carbazole derivatives has been explored through various reactions, including cyclocondensation and nucleophilic substitution. These reactions are crucial for introducing different functional groups that may alter the compound's biological activity. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives highlights the versatility of the carbazole nucleus in chemical transformations (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The detailed physical characterization can provide insights into the compound's stability and suitability for further biological studies. For instance, analysis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine revealed its orthorhombic space group, contributing to the understanding of its physical properties (Zhu et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are critical for developing compounds for biological applications. Studies on related compounds, such as the synthesis and characterization of thiadiazole derivatives, provide valuable information on the chemical behavior of these molecules (Dani et al., 2013).
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)22(14)15(23)9-24-17-19-16(18)20-21-17/h2-5,10H,6-9H2,1H3,(H3,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEMSZIXYSMIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NNC(=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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